(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-(Benzyloxy)benzaldehyde and (1S)-1-phenylethylamine.
Condensation Reaction: The aldehyde group of 4-(Benzyloxy)benzaldehyde reacts with the amine group of (1S)-1-phenylethylamine under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or functional groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nitric acid, bromine
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced morpholine derivatives
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound serves as a building block for the development of pharmaceuticals. Its derivatives are explored for their potential to treat various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[4-(Methoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
- (2S)-2-[4-(Ethoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
- (2S)-2-[4-(Propoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
Uniqueness
(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This group enhances the compound’s lipophilicity and may influence its interaction with biological targets, making it distinct from other morpholine derivatives.
Properties
CAS No. |
920799-41-3 |
---|---|
Molecular Formula |
C25H27NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2S)-4-[(1S)-1-phenylethyl]-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C25H27NO2/c1-20(22-10-6-3-7-11-22)26-16-17-27-25(18-26)23-12-14-24(15-13-23)28-19-21-8-4-2-5-9-21/h2-15,20,25H,16-19H2,1H3/t20-,25+/m0/s1 |
InChI Key |
ISRDVUQULPZUSX-NBGIEHNGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.